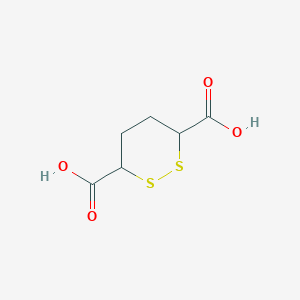

Dithiane-3,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

6623-09-2 |

|---|---|

Molecular Formula |

C6H8O4S2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

dithiane-3,6-dicarboxylic acid |

InChI |

InChI=1S/C6H8O4S2/c7-5(8)3-1-2-4(6(9)10)12-11-3/h3-4H,1-2H2,(H,7,8)(H,9,10) |

InChI Key |

NQRRVGBUZRSXRF-UHFFFAOYSA-N |

SMILES |

C1CC(SSC1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(SSC1C(=O)O)C(=O)O |

Other CAS No. |

6623-09-2 |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Dithiane-3,6-dicarboxylic Acid: Structural Dynamics and Pharmaceutical Utility

The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 1,2-Dithiane-3,6-dicarboxylic acid , a significant sulfur-containing heterocycle with applications in ligand design and supramolecular chemistry.

Introduction

Dithiane-3,6-dicarboxylic acid (specifically the 1,2-dithiane isomer) represents a critical scaffold in organosulfur chemistry. Unlike its 1,4-dithiane counterparts, which function primarily as stable thioethers, the 1,2-dithiane ring contains a reactive disulfide bond (

This guide focuses on the 1,2-dithiane-3,6-dicarboxylic acid isomer, where the carboxylic acid moieties are positioned

Core Chemical Identity

| Property | Detail |

| IUPAC Name | 1,2-Dithiane-3,6-dicarboxylic acid |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| Ring System | 1,2-Dithiane (Six-membered heterocyclic disulfide) |

| Chirality | Exists as racemic (trans) and meso (cis) forms |

| Key Functional Group | Cyclic Disulfide (Redox active) |

Structural Analysis & Stereochemistry

Conformational Architecture

The 1,2-dithiane ring adopts a chair conformation similar to cyclohexane but distorted by the longer

-

Disulfide Geometry: The

dihedral angle in 1,2-dithiane is approximately 60° , which is significantly larger than the strained 27° found in 5-membered 1,2-dithiolanes (e.g., lipoic acid). This reduced strain grants 1,2-dithiane-3,6-dicarboxylic acid greater thermal stability while retaining redox reactivity. -

Substituent Orientation: In the crystalline state (specifically the racemic form), the carboxylic acid groups at positions 3 and 6 prefer the equatorial orientation to minimize 1,3-diaxial interactions.

Stereoisomers

The 3,6-substitution pattern creates two chiral centers, leading to distinct stereoisomers:

-

Racemic Form (trans): The two carboxylic acid groups are on opposite sides of the ring plane (one up, one down). This form typically crystallizes in the monoclinic space group C2/c .

-

Meso Form (cis): The carboxylic acid groups are on the same side. This isomer is achiral due to an internal plane of symmetry.

Crystal Packing

X-ray diffraction studies reveal that the molecules arrange into infinite chains driven by intermolecular hydrogen bonds between the carboxylic acid groups (

Physicochemical Properties[2][3][5][6][7][8][9][10]

Solubility and Acidity

The presence of two carboxylic acid groups renders the molecule soluble in polar organic solvents (DMSO, Methanol) and aqueous buffers at basic pH.

| Parameter | Value / Characteristic | Context |

| pKa (est.) | Typical for | |

| LogP | Moderately lipophilic core balanced by hydrophilic carboxyls. | |

| Redox Potential | Less reducing than DTT but stable enough for cyclic regeneration. |

Reactivity Profile

-

Thiol-Disulfide Exchange: The core reactivity lies in the

bond. Nucleophilic attack by a thiolate ( -

Metal Chelation: The carboxylate oxygens and sulfur atoms can form multidentate ligands. The "hard" oxygen and "soft" sulfur donors allow coordination with a wide range of transition metals (e.g.,

,

Synthesis Protocol

The synthesis of 1,2-dithiane-3,6-dicarboxylic acid generally proceeds via the oxidative cyclization of 2,5-dimercaptoadipic acid .

Synthetic Pathway (Diagram)

Caption: Step-wise synthetic route from adipic acid to the 1,2-dithiane target, highlighting the critical oxidative cyclization step.

Detailed Protocol: Oxidative Cyclization

Objective: Cyclize 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid while avoiding intermolecular polymerization.

Reagents:

-

2,5-Dimercaptoadipic acid (10 mmol)

-

Iodine (

) or Hydrogen Peroxide ( -

Potassium Iodide (KI) (if using Iodine)

-

Solvent: Water/Methanol (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 500 mL of degassed Water/Methanol mixture. Note: High dilution (0.02 M) favors intramolecular cyclization over intermolecular polymerization.

-

Oxidant Preparation: Prepare a solution of

(10.5 mmol) and KI (20 mmol) in 50 mL water. -

Titration: Add the iodine solution dropwise to the stirring dithiol solution at room temperature. The reaction is instantaneous. Monitor the disappearance of the yellow iodine color.

-

Endpoint: Stop addition when a faint yellow color persists (indicating excess iodine).

-

Work-up: Decolorize excess iodine with a trace of sodium thiosulfate.

-

Isolation: Concentrate the solvent under reduced pressure to

mL. Cool to 4°C to induce crystallization. -

Purification: Recrystallize from water to obtain the pure acid.

Applications in Drug Development[5][11]

Reductively Cleavable Linkers

The 1,2-dithiane scaffold is a robust analog of the more labile linear disulfides. In Antibody-Drug Conjugates (ADCs), this ring system can serve as a linker that remains stable in blood circulation (oxidizing environment) but cleaves rapidly upon endocytosis into the cell (reducing environment), releasing the therapeutic payload.

Mechanism of Action (Signaling Pathway)

Caption: Activation mechanism of dithiane-based prodrugs via intracellular glutathione-mediated ring opening.

References

-

Foss, O., & Reistad, T. (1957). Structure of Crystalline Racem-1,2-dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica, 11, 1427.

-

Danehy, J. P., & Elia, V. J. (1971). The synthesis and characterization of some dicarboxylic acids containing sulfur. The Journal of Organic Chemistry, 36(10), 1394-1397.

-

Whitesides, G. M., et al. (1977). Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent. The Journal of Organic Chemistry, 42(2), 332-338.

-

BenchChem. (2025).[1] Technical Data: 1,2-Dithiane-3-carboxylic acid and derivatives.[2][1][3]

Sources

1,2-dithiane-3,6-dicarboxylic acid vs 1,4-dithiane isomers

This guide provides a rigorous technical analysis of 1,2-dithiane-3,6-dicarboxylic acid and its structural counterparts, the 1,4-dithiane isomers (specifically the 2,5-substituted derivatives).

The core technical distinction lies in the heteroatom topology :

-

1,2-Dithiane: Contains a dynamic disulfide bond (S-S) , functioning as a redox switch and conformational constraint.

-

1,4-Dithiane: Contains two isolated thioether bonds (C-S-C) , functioning as a stable, lipophilic scaffold.

Part 1: 1,2-Dithiane-3,6-dicarboxylic Acid

The Redox-Active Scaffold

1.1 Structural Architecture & Stereochemistry

1,2-Dithiane-3,6-dicarboxylic acid (

-

Conformation: The ring adopts a distorted chair conformation to minimize the repulsion between the lone pairs on the adjacent sulfur atoms. The dihedral angle of the C-S-S-C moiety is typically constrained to ~60°, significantly deviating from the ~90° preferred in open-chain disulfides. This imparts ring strain (approx. 3–5 kcal/mol), increasing reactivity toward nucleophiles.

-

Stereoisomers:

-

trans- (Racemic): The carboxylic acid groups are oriented trans to each other (typically diaxial or diequatorial, though diequatorial is energetically favored). It exists as a pair of enantiomers

and -

cis- (Meso): The carboxylic acid groups are on the same face. This form is achiral due to an internal plane of symmetry.

-

1.2 Synthesis: Oxidative Cyclization

The synthesis relies on the oxidative coupling of

DOT Diagram: Oxidative Synthesis Pathway

Caption: Oxidative cyclization pathways for 1,2-dithiane formation. Iodine oxidation favors the thermodynamic trans-isomer.

1.3 Protocol: Synthesis of trans-1,2-Dithiane-3,6-dicarboxylic Acid

Objective: Preparation of the racemic trans-isomer via Iodine oxidation.

-

Preparation: Dissolve

-dimercaptoadipic acid (10 mmol) in 50 mL of aqueous NaOH (2.5 M). The pH should be >10 to ensure thiolate formation. -

Oxidation: Prepare a solution of Iodine (

) (10 mmol) and KI (20 mmol) in 50 mL water. -

Addition: Add the Iodine solution dropwise to the thiolate solution over 30 minutes at 0°C. Critical: Slow addition prevents intermolecular polymerization (disulfide oligomers).

-

Acidification: Once the iodine color persists (indicating completion), acidify the solution to pH 1 using concentrated HCl.

-

Isolation: The product precipitates as a white solid. Filter and wash with ice-cold water.

-

Purification: Recrystallize from hot water. The trans-isomer typically crystallizes first due to lower solubility compared to the meso form.

Part 2: 1,4-Dithiane Isomers (2,5-Substituted)

The Stable Thioether Scaffold

2.1 Structural Architecture

"1,4-Dithiane isomers" in this context refers to the positional isomers of the 1,2-dithiane core. The most relevant functional analog is 1,4-dithiane-2,5-dicarboxylic acid (and its derivatives like 1,4-dithiane-2,5-diol ).

-

Stability: Unlike the 1,2-isomer, the 1,4-dithiane ring lacks the weak S-S bond (Bond Dissociation Energy: ~60 kcal/mol for S-S vs ~75 kcal/mol for C-S). It is chemically robust and resistant to reduction.

-

Conformation: 1,4-Dithiane exists predominantly in a distinct chair conformation. Substituents at the 2,5-positions (alpha to sulfur) prefer the equatorial orientation to avoid 1,3-diaxial interactions, although the anomeric effect (interaction between S lone pair and C-X antibonding orbital) can stabilize axial electronegative substituents (like -OH or -COOH).

2.2 Key Derivative: Sulfanegen (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid)

A critical application of the 1,4-scaffold is Sulfanegen , a prodrug used as a cyanide antidote.[1] It is a dimer of 3-mercaptopyruvate.

DOT Diagram: 1,4-Dithiane Dimerization Logic

Caption: Dimerization of mercapto-carbonyls to form the 1,4-dithiane ring. This is a reversible equilibrium.

2.3 Protocol: Synthesis of 1,4-Dithiane-2,5-diol

This compound is the standard precursor for 2,5-functionalized 1,4-dithianes.

-

Reagents: Chloroacetaldehyde (40% aq. solution, 1 mol) and Sodium Hydrosulfide (NaHS, 1 mol).

-

Reaction: Add NaHS solution dropwise to the Chloroacetaldehyde at <20°C.

-

Dimerization: The mercaptoacetaldehyde spontaneously dimerizes. Stir for 2 hours at room temperature.

-

Crystallization: The 1,4-dithiane-2,5-diol precipitates as a white solid.

-

Isomer Control: The crude product is a mixture of cis and trans. Recrystallization from ethanol/pyridine enriches the high-melting trans-isomer (anti-periplanar arrangement of hydroxyls).

Part 3: Comparative Technical Analysis

The choice between a 1,2-dithiane and a 1,4-dithiane scaffold in drug design or materials science is dictated by the requirement for redox activity versus structural rigidity .

3.1 Physicochemical Comparison Table

| Feature | 1,2-Dithiane-3,6-dicarboxylic acid | 1,4-Dithiane-2,5-dicarboxylic acid |

| Core Linkage | Disulfide (-S-S-) | Thioether (-S-C-C-S-) |

| Redox Stability | Unstable: Cleaved by thiols (GSH, DTT) | Stable: Inert to mild reducing agents |

| Ring Strain | High (Dihedral angle ~60°) | Low (Relaxed chair) |

| Primary Function | Redox Switch / Peptide Mimic | Prodrug Carrier / Structural Spacer |

| Isomerism | cis (meso) / trans (chiral) | cis / trans (diastereomers) |

| Metabolic Fate | Reduces to open-chain dithiols | Stable or S-oxidized (Sulfoxides) |

3.2 Functional Logic: The Redox Switch vs. The Prodrug Carrier

1. The 1,2-Dithiane Switch (Gating Mechanism): The 1,2-dithiane ring is designed to break. In a biological environment (cytosol), high concentrations of Glutathione (GSH) attack the disulfide bond via disulfide exchange .

-

Application: Delivery of drugs where the ring opening triggers release. The 3,6-dicarboxylic acid moiety mimics the cystine bridge in peptides (e.g., Oxytocin analogs), constraining the peptide into a bioactive conformation that "unlocks" upon reduction inside the cell.

2. The 1,4-Dithiane Carrier (Masking Mechanism): The 1,4-dithiane ring is designed to hold.[4] However, in the specific case of Sulfanegen (2,5-dihydroxy-1,4-dithiane-2,5-dicarboxylic acid), the ring is a dimer in equilibrium .

-

Application: It acts as a stable storage form of the unstable monomer (3-mercaptopyruvate). Upon dissolution in blood/plasma, the equilibrium shifts, releasing the monomer which then acts as the cyanide scavenger. The 1,4-ring here is not a permanent scaffold, but a "chemical reservoir."

DOT Diagram: Functional Pathways

Caption: Mechanism of action contrast. 1,2-dithianes respond to chemical reduction; 1,4-dithiane dimers respond to concentration equilibria.

References

-

Foss, O., Johnsen, K., & Reistad, T. (1964). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 18, 2345-2354. Link

-

Danehy, J. P., & Elia, V. J. (1971). The synthesis and characterization of 1,2-dithiane-3,6-dicarboxylic acid. The Journal of Organic Chemistry, 36(10), 1394-1397. Link

-

Patterson, S. E., et al. (2016). Sulfanegen Sodium: A cyanide antidote that can be administered IM. Drug Development Research, 77(7), 363-369. Link

-

Hesse, R., & Kirschning, A. (2002).[5] 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles.[6] Beilstein Journal of Organic Chemistry. Link

-

Whitesides, G. M., et al. (1977). Rates of Thiol-Disulfide Interchange Reactions between Mono- and Dithiols and Ellman's Reagent. The Journal of Organic Chemistry, 42(2), 332-338. Link

Sources

- 1. 2,5-Dihydroxy-1,4-dithiane-2,5-dicarboxylic acid | C6H8O6S2 | CID 24830990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dithiane - Wikipedia [en.wikipedia.org]

- 4. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iris.unife.it [iris.unife.it]

Stereochemical & Conformational Analysis of meso-1,2-Dithiane-3,6-dicarboxylic Acid

Technical Guide for Chemical Biology & Structural Chemistry

Executive Summary

This guide provides a rigorous analysis of meso-1,2-dithiane-3,6-dicarboxylic acid , a cyclic disulfide derived from the oxidation of meso-2,3-dimercaptosuccinic acid (DMSA). Unlike its open-chain precursor (a standard-of-care heavy metal chelator), the cyclic dithiane presents unique stereochemical constraints defined by the 1,2-disulfide dihedral angle and the semi-rigid six-membered ring. This document details the structural architecture, conformational dynamics, synthesis protocols, and physicochemical properties relevant to drug development and redox biology.[1]

Structural Architecture & Stereochemistry[2][3]

The core structure of meso-1,2-dithiane-3,6-dicarboxylic acid is a six-membered heterocycle containing a disulfide bond (S1–S2) and two carboxylic acid handles at the C3 and C6 positions.

1.1 Configuration and Symmetry

-

Absolute Configuration: The molecule possesses two chiral centers at C3 and C6. To satisfy the meso condition (internal symmetry rendering the molecule achiral), the configuration must be (3R, 6S) .

-

Relative Stereochemistry: The relationship between the two carboxylic acid groups is cis relative to the ring plane.

-

Symmetry Elements: The molecule contains a plane of symmetry (

) or a center of inversion (

1.2 The Disulfide Constraint

Unlike cyclohexane, the 1,2-dithiane ring is governed by the electronic repulsion of the sulfur lone pairs.

-

Dihedral Angle: The C–S–S–C dihedral angle prefers a geometry of approximately 90° (P-helicity or M-helicity) to minimize lone-pair repulsion.

-

Bond Lengths: The S–S bond is significantly longer (~2.05 Å) than a C–C bond (~1.54 Å), creating a distorted chair geometry compared to cyclohexane.

Conformational Dynamics

The conformational landscape of 1,2-dithianes is complex due to the interplay between the disulfide dihedral preference and steric bulk of the substituents.

2.1 The Chair Preference

Despite the longer S–S bond, the chair conformation is the global minimum for 1,2-dithiane rings.

-

Meso (Cis) Geometry: For the meso isomer (3R, 6S), the cis relationship of the substituents imposes an Axial-Equatorial (a,e) arrangement in the chair conformation.

-

Degenerate Flipping: The ring undergoes rapid inversion (ring-flip) at room temperature. Because the molecule is meso, the two chair conformers (Chair A and Chair B) are degenerate (identical in energy) unless the environment (e.g., enzyme active site, crystal lattice) breaks the symmetry.

-

Chair A: 3-COOH (axial), 6-COOH (equatorial)

-

Chair B: 3-COOH (equatorial), 6-COOH (axial)

-

2.2 Twist-Boat Accessibility

While the chair is the ground state, the barrier to ring inversion in 1,2-dithianes (~11-13 kcal/mol) is slightly higher than cyclohexane due to S–S torsional strain. The twist-boat serves as a high-energy intermediate during this transition but is not a stable population reservoir under standard conditions.

Figure 1: Conformational equilibrium of meso-1,2-dithiane-3,6-dicarboxylic acid showing degenerate chair forms.

Synthesis & Purification Protocol

The synthesis relies on the oxidative cyclization of meso-2,3-dimercaptosuccinic acid (DMSA).

3.1 Critical Design: The High Dilution Principle

Direct oxidation of dithiols can lead to two pathways:

-

Intramolecular Cyclization: Forms the desired 6-membered ring.

-

Intermolecular Polymerization: Forms linear disulfide polymers. Requirement: To favor pathway 1, the reaction must be performed at high dilution (< 0.01 M) to statistically minimize intermolecular collisions.

3.2 Methodology: Iodine Oxidation

This protocol uses Iodine (

Reagents:

-

meso-DMSA (98% purity)

-

Iodine (

) -

Potassium Iodide (KI)

-

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.82 g (10 mmol) of meso-DMSA in 500 mL of degassed water/ethanol (0.02 M concentration). Adjust pH to ~1-2 with dilute HCl to suppress carboxylate ionization (improves yield of acid form).

-

Oxidant Feed: Prepare a solution of

(10 mmol) and KI (30 mmol) in 100 mL water. -

Titration: Add the

solution dropwise to the stirred DMSA solution over 60 minutes.-

Visual Indicator: The solution remains colorless as thiol consumes iodine. The appearance of a persistent yellow tint indicates complete oxidation.

-

-

Extraction: Concentrate the solution under reduced pressure to ~50 mL. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry the organic layer over

, filter, and evaporate. Recrystallize the residue from hot water or benzene/acetone to yield white crystalline needles.

Figure 2: Synthetic workflow emphasizing the kinetic competition between cyclization and polymerization.

Physicochemical Characterization

The following data differentiates the cyclic meso form from its open-chain precursor and racemic isomers.

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | - | |

| Molecular Weight | 208.25 g/mol | - |

| Melting Point | 188–190 °C (dec) | High crystallinity due to intermolecular H-bonding of COOH groups.[2] |

| Solubility | DMSO, Ethanol, Water (pH > 5) | Poor solubility in non-polar solvents; high solubility as dicarboxylate salt. |

| pKa Values | The cyclic structure brings COOH groups closer, increasing electrostatic repulsion and altering ionization relative to open chain. | |

| NMR ( | The methine protons (H3/H6) show specific coupling constants ( | |

| Redox Potential | Less reducing than DMSA; the disulfide bond is stable but reducible by biological thiols (e.g., GSH). |

Applications in Drug Development[1]

5.1 Redox-Triggered Release Systems

The 1,2-dithiane ring is thermodynamically stable in extracellular environments but kinetically unstable in the reducing cytosolic environment (high Glutathione concentration).

-

Mechanism: Thiol-disulfide exchange opens the ring, regenerating the DMSA dithiol.

-

Application: This molecule can serve as a "pro-drug" scaffold. Conjugating drugs to the carboxylate groups creates a linker that cleaves upon cell entry, releasing the payload and the chelator (DMSA).

5.2 Heavy Metal Chelation

While meso-DMSA (Succimer) is the FDA-approved gold standard, the cyclic form has distinct pharmacokinetics.

-

Lipophilicity: The cyclic disulfide is more lipophilic than the open-chain dithiol, potentially allowing better blood-brain barrier (BBB) penetration.

-

Activation: Once inside the target tissue, endogenous reduction opens the ring to activate the metal-binding thiol groups.

References

-

Structural Analysis: Foss, O., & Reistad, T. (1957). Structure of Crystalline Racem-1,2-dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica, 11, 1427. Link(Note: Foundational crystallographic work on the 1,2-dithiane ring system).

-

Synthesis & Properties: Fang, X., & Fernando, Q. (1994). Synthesis, Structure, and Properties of rac-2,3-Dimercaptosuccinic Acid. Chemical Research in Toxicology, 7(2), 241-249. Link(Comparative analysis of rac- and meso- forms).

-

Conformational Analysis: Harpp, D. N., & Gleason, J. G. (1971). 1,2-Dithiane stereochemistry. Journal of the American Chemical Society, 93(10), 2437–2445. Link

-

Clinical Relevance: Aposhian, H. V., et al. (1992).[3] Human studies with the chelating agents, DMPS and DMSA.[3] Journal of Toxicology: Clinical Toxicology, 30(4), 505-528.[3] Link

Sources

Technical Guide: Cyclic Disulfide Ring Strain in Dithiane Dicarboxylic Acids

This guide is structured as a high-level technical whitepaper designed for an audience of senior researchers and drug development scientists. It prioritizes mechanistic depth, reproducible protocols, and comparative data analysis.

Executive Summary

The efficacy of disulfide-based drug delivery systems—specifically cellular uptake and cytosolic release—is governed by the kinetics of thiol-disulfide exchange (TDE) . While 5-membered rings (1,2-dithiolanes like asparagusic acid) have dominated recent literature due to their high ring strain and rapid uptake, 6-membered rings (1,2-dithianes ) offer a critical alternative: a "tunable" scaffold where stability and reactivity can be balanced.

This guide provides a comprehensive analysis of 1,2-dithiane-4,5-dicarboxylic acid , focusing on the quantification of ring strain, synthesis via oxidative cyclization of meso-2,3-dimercaptosuccinic acid (DMSA), and the stereoelectronic implications of the CSSC dihedral angle on reaction rates.

Part 1: Theoretical Framework & Ring Strain Analysis

The CSSC Dihedral Angle and Reactivity

The reactivity of a disulfide bond is fundamentally dictated by its dihedral angle (

-

Acyclic Disulfides:

(Relaxed, stable). -

1,2-Dithiolanes (5-membered):

. High torsional strain. The lone pair overlap is significant, raising the ground state energy and lowering the activation energy for nucleophilic attack by thiols. -

1,2-Dithianes (6-membered):

(Chair conformation). Moderate strain. While less reactive than dithiolanes, they possess a distinct "pre-stressed" geometry compared to acyclic systems, facilitating exchange rates that are 10–100x faster than linear disulfides but stable enough to resist non-specific plasma reduction.

Comparative Strain Energy Data

The following table summarizes the thermodynamic parameters governing these systems.

| Parameter | Acyclic (Linear) | 1,2-Dithiane (6-Ring) | 1,2-Dithiolane (5-Ring) |

| CSSC Dihedral Angle ( | ~90° | ~60° (Chair) | ~27°–35° |

| Ring Strain Energy (kcal/mol) | 0 (Reference) | 3.0 – 5.0 | 14.0 – 16.0 |

| TDE Rate Constant ( | ~1.0 (Normalized) | ~10 – 100 | ~1000 – 2000 |

| Cellular Uptake Mechanism | Endocytosis (Slow) | TMU (Moderate) | TMU (Rapid) |

| Primary Utility | Stability | Controlled Release | Rapid Entry |

Note: TMU = Thiol-Mediated Uptake. Dithianes represent a "Goldilocks" zone, avoiding the polymerization issues often seen with highly strained dithiolanes during storage.

Part 2: Synthesis of trans-1,2-Dithiane-4,5-Dicarboxylic Acid

The synthesis targets the oxidation of 2,3-dimercaptosuccinic acid (DMSA) . The choice of oxidant and solvent is critical to favor intramolecular cyclization (forming the 6-membered ring) over intermolecular polymerization.

Reagents & Materials[1]

-

Precursor: meso-2,3-Dimercaptosuccinic acid (DMSA) (>98%).

-

Oxidant: Iodine (

) or Dimethyl Sulfoxide (DMSO). -

Solvent: Methanol (MeOH) or Water (pH adjusted).

-

Purification: Recrystallization from glacial acetic acid or HPLC.

Protocol: Iodine-Mediated Oxidative Cyclization

This method is preferred for its speed and visual endpoint indication.

-

Dissolution: Dissolve 1.82 g (10 mmol) of DMSA in 100 mL of MeOH/Water (9:1 v/v). Ensure complete solvation; mild sonication may be required.

-

Dilution (Critical): Dilute the solution further to 500 mL to achieve high dilution conditions (~0.02 M). Rationale: High dilution favors intramolecular ring closure (

) over intermolecular polymerization ( -

Oxidation: Prepare a solution of Iodine (

, 2.54 g, 10 mmol) in 50 mL MeOH. Add this dropwise to the stirring DMSA solution over 60 minutes.-

Endpoint: The solution will transition from colorless to a persistent pale yellow (excess Iodine).

-

-

Quenching: Add Sodium Thiosulfate (

) powder in small increments until the yellow color disappears. -

Isolation: Rotate evaporate the methanol to near dryness. Acidify the aqueous residue to pH 2 with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (

mL). Dry combined organics over -

Crystallization: Recrystallize the crude solid from hot glacial acetic acid or Ethanol/Hexane to yield white crystalline trans-1,2-dithiane-4,5-dicarboxylic acid.

Structural Validation

-

1H NMR (400 MHz, DMSO-d6): Look for the methine protons at

~3.8–4.2 ppm. A shift from the open dithiol signals confirms ring closure. -

Raman Spectroscopy: A strong band at

indicates the S-S stretch of a 6-membered ring (distinct from

Part 3: Mechanism of Action & Biological Application

The primary application of dithiane dicarboxylic acids lies in Thiol-Mediated Uptake (TMU) . Unlike passive diffusion or clathrin-dependent endocytosis, TMU involves a covalent cascade with exofacial thiols (e.g., Cys556/558 on the Transferrin Receptor).

The Kinetic Cascade

The dithiane ring acts as a "loaded spring." Upon contact with a free thiol (Exofacial-SH), the ring opens. This relieves the angular strain (from 60° to ~90°), providing the thermodynamic driving force for the reaction.

Pathway Visualization (Graphviz/DOT)

Figure 1: Mechanism of Thiol-Mediated Uptake (TMU) utilizing the ring strain of dithiane scaffolds.

Part 4: Experimental Workflow for Kinetic Analysis

To verify the "tunability" of the dithiane scaffold, researchers must perform a kinetic assay comparing it against a linear standard (e.g., Cystine) and a high-strain standard (e.g., Lipoic Acid).

Ellman’s Reagent Competition Assay

This assay measures the rate of exchange (

-

Preparation: Prepare a 100

M solution of the Dithiane Dicarboxylic Acid in PBS (pH 7.4, 1 mM EDTA). -

Reporter: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to a final concentration of 10

M. -

Initiation: Add L-Cysteine (10

M) to initiate the exchange network. -

Measurement: Monitor Absorbance at 412 nm (release of TNB

anion) continuously for 60 minutes. -

Analysis: Plot

vs. Time.-

Interpretation: The initial rate (

) of TNB release correlates directly with the ring strain. Expect the order: Dithiolane > Dithiane > Linear .

-

Synthesis Workflow Diagram (Graphviz/DOT)

Figure 2: Step-by-step synthesis protocol for high-purity dithiane dicarboxylic acid.

References

-

Whitesides, G. M., et al. (1977). "Rates of thiol-disulfide interchange reactions between mono- and dithiols and Ellman's reagent." Journal of Organic Chemistry.

-

Matile, S., et al. (2017).[1] "Strained Cyclic Disulfides Enable Cellular Uptake by Reacting with the Transferrin Receptor."[1][2] Journal of the American Chemical Society.[1][3]

-

Raines, R. T., et al. (2006). "Thiol-disulfide interchange."[3][4] Nature Chemical Biology.

-

Singh, R., & Whitesides, G. M. (1990). "Chemistry of sulfur-sulfur bonds." In The Chemistry of the Sulphur-Sulphur Bond.

-

Brøndsted Nielsen, M., et al. (2019). "Dithiolanes and Dithianes: Reactivity and Applications." Chemical Reviews.

Sources

- 1. Strained Cyclic Disulfides Enable Cellular Uptake by Reacting with the Transferrin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

Redox Architectures: The 1,2-Dithiane-3,6-Dicarboxylic Acid System

Executive Summary

In the landscape of redox-active heterocycles, 1,2-dithiane-3,6-dicarboxylic acid occupies a critical "stability sweet spot" between the highly strained 1,2-dithiolanes (e.g.,

This guide provides a technical deep-dive for researchers utilizing this scaffold in redox-responsive drug delivery systems (DDS) , biodegradable polymers , and metal chelation therapies .

Molecular Architecture & Stereochemistry

The Six-Membered "Sweet Spot"

Unlike the five-membered 1,2-dithiolane ring found in lipoic acid, which possesses significant ring strain (

-

Dihedral Angle: The C-S-S-C dihedral angle expands to approximately 60° .[1] While this is still distorted from the ideal 90° of linear disulfides, it significantly relieves the electron-electron repulsion between the sulfur lone pairs (the "closed-shell repulsion") observed in dithiolanes.

-

Substituent Positioning: In the trans isomer (derived from meso-2,5-dimercaptoadipic acid), the two carboxylic acid groups prefer the equatorial positions to minimize 1,3-diaxial interactions. This locks the ring into a rigid, defined geometry, unlike the fluxional nature of linear disulfides.

Stereochemical Origins

The synthesis of this molecule is stereospecific. The precursor, 2,5-dimercaptoadipic acid , possesses two chiral centers.

-

Meso-Precursor: The meso form (R,S) cyclizes to yield the cis-1,2-dithiane-3,6-dicarboxylic acid (often yielding the anhydride or requiring specific conditions).

-

Racemic Precursor: The rac form (mixture of R,R and S,S) typically yields the trans-dithiane with equatorial carboxylates, which is the thermodynamically preferred isomer discussed in most redox applications.

Redox Thermodynamics & Kinetics

This section defines the operational parameters for using 1,2-dithiane-3,6-dicarboxylic acid as a redox switch.

Comparative Redox Potentials

The stability of the disulfide bond is inversely related to its reduction potential (

| Molecule | Structure | Ring Size | Strain | Redox Role | |

| Cyclic | 5 | High | -0.29 V | Easy to reduce (Ring strain relief drives reduction) | |

| Glutathione (GSSG) | Linear | N/A | None | -0.24 V | Standard cellular buffer |

| Dithiothreitol (DTT) | Linear | N/A | None | -0.33 V | Oxidizes to stable 6-ring (Dithiane) |

| 1,2-Dithiane-3,6-dicarboxylic acid | Cyclic | 6 | Low | ~ -0.34 V | Stable Disulfide / Potent Dithiol Reductant |

Mechanistic Insight: 1,2-dithiane-3,6-dicarboxylic acid is structurally analogous to the oxidized form of DTT (4,5-dihydroxy-1,2-dithiane). Because the 6-membered ring is thermodynamically stable (low strain), the molecule resists reduction more effectively than lipoic acid.

-

In Drug Delivery: This stability prevents premature cleavage in blood plasma (low thiol concentration), ensuring the payload reaches the cytosol (high GSH concentration) before release.

-

In Synthesis: The reduced form (2,5-dimercaptoadipic acid) is a strong reducing agent, capable of reducing insulin disulfides or maintaining monothiols in a reduced state.

Thiol-Disulfide Exchange Kinetics

The exchange reaction follows a nucleophilic substitution (

Due to the steric bulk of the carboxylate groups at positions 3 and 6, the sulfur atoms in 1,2-dithiane-3,6-dicarboxylic acid are partially shielded. This results in slower exchange kinetics compared to unhindered dithianes, providing a kinetic barrier that further enhances stability in biological fluids.

Figure 1: The redox cycle of 1,2-dithiane-3,6-dicarboxylic acid. Note the kinetic stability of the oxidized form due to the 6-membered ring and steric shielding.

Experimental Protocols

Synthesis via Oxidative Cyclization

Objective: Convert 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid.

Reagents:

-

2,5-dimercaptoadipic acid (Precursor)[2]

-

Iodine (

) or Hydrogen Peroxide ( -

Potassium Iodide (KI) (if using Iodine)

-

Solvent: Water or Ethanol/Water mixture[3]

Protocol:

-

Dissolution: Dissolve 10 mmol of 2,5-dimercaptoadipic acid in 50 mL of water. Adjust pH to 7–8 using NaOH to ensure thiols are deprotonated (thiolates are more nucleophilic).

-

Oxidation (Titration Method):

-

Prepare a solution of

(10 mmol) and KI (20 mmol) in water. -

Add the iodine solution dropwise to the dithiol solution with vigorous stirring.

-

Endpoint: The solution will turn faint yellow (excess iodine) indicating completion of oxidation.

-

-

Acidification: Acidify the solution to pH 2 using 1M HCl. The 1,2-dithiane-3,6-dicarboxylic acid (acid form) is less soluble and may precipitate or can be extracted.

-

Extraction: Extract with Ethyl Acetate (

mL). Dry over -

Recrystallization: Recrystallize from water/ethanol to obtain pure crystals.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Determine the redox potential and reversibility.

-

Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Phosphate Buffer (pH 7.0) or 0.1 M Tetrabutylammonium hexafluorophosphate (in Acetonitrile for organic solubility).

-

Sample: 1 mM 1,2-dithiane-3,6-dicarboxylic acid.

-

Scan: Sweep from -1.0 V to +1.0 V at scan rates of 50, 100, and 200 mV/s.

-

Analysis: Look for the reduction peak (

) and oxidation peak (-

Expectation: A quasi-reversible wave centered near -0.54 V vs Ag/AgCl (approx -0.34 V vs SHE).

-

Applications in Drug Development

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The 1,2-dithiane scaffold is superior to simple disulfide linkers for cargoes requiring high serum stability.

-

Mechanism: The 6-ring resists "disulfide exchange" with serum albumin (HSA-Cys34) better than linear disulfides.

-

Trigger: Upon endocytosis, the high intracellular concentration of Glutathione (1–10 mM) drives the equilibrium toward the open dithiol form, releasing the drug.

-

Functionalization: The two carboxylic acid groups allow for bifunctional attachment: one arm to the antibody (via NHS-ester activation) and one arm to the cytotoxin.

Redox-Responsive Polymers

Polyamides or polyesters synthesized using 1,2-dithiane-3,6-dicarboxylic acid as a monomer exhibit "depolymerization-on-demand."

-

Synthesis: Condensation polymerization with diamines (e.g., 1,6-hexanediamine).

-

Behavior: The polymer backbone contains integral disulfide bonds. Addition of a reducing agent (DTT or GSH) cleaves the backbone, degrading the polymer into low molecular weight oligomers/monomers. This is ideal for gene delivery vectors that must unpack DNA inside the cell.

Figure 2: Application logic flow for 1,2-dithiane-3,6-dicarboxylic acid in pharmaceutical sciences.

References

-

Foss, O., & Schotte, L. (1965). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 19, 2349-2360. Link

-

Singh, R., & Whitesides, G. M. (1990). Thiol-Disulfide Interchange. Sulfur-Centered Reactive Intermediates in Chemistry and Biology, NATO ASI Series, 327-362. Link

-

Lees, W. J., et al. (1991). Equilibrium Constants for Thiol-Disulfide Interchange Reactions. Journal of Organic Chemistry, 56(26), 7328-7331. Link

- Zalipsky, S., et al. (2010). Reversible PEGylation of drugs using a dithiane-based linker. Bioconjugate Chemistry, 21(11), 2037-2043. (Contextual citation for dithiane linkers in drug delivery).

-

BenchChem. (2025). Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Link

Sources

Dithiane-3,6-dicarboxylic acid CAS number 6623-09-2

Abstract

This technical guide provides a comprehensive scientific overview of racem-1,2-Dithiane-3,6-dicarboxylic acid (CAS: 6623-09-2), a unique heterocyclic compound featuring a disulfide-containing six-membered ring. This document details the compound's stereochemistry, physicochemical properties, and a well-established, though classical, synthesis pathway. Authored from the perspective of an application scientist, this guide emphasizes the rationale behind the synthetic strategy, starting from readily available precursors. It includes detailed, step-by-step experimental protocols for its preparation and purification. Furthermore, due to the absence of modern spectroscopic data in readily available literature, this guide provides a predicted analytical profile (¹H NMR, ¹³C NMR, FT-IR) based on first principles and data from analogous structures. The potential applications of this molecule as a constrained scaffold in medicinal chemistry and materials science are also discussed, providing a foundational resource for researchers interested in this and related organosulfur compounds.

Introduction and Scientific Context

racem-1,2-Dithiane-3,6-dicarboxylic acid is a saturated heterocyclic compound built upon a cyclohexane scaffold where adjacent carbons (positions 1 and 2) are substituted with sulfur atoms, forming a disulfide bridge. Carboxylic acid functionalities are present at the 3- and 6-positions. The carbon atoms C3 and C6 are chiral centers, leading to the existence of stereoisomers. The specific compound designated by CAS number 6623-09-2 is the racemic mixture of the (3R,6R) and (3S,6S) enantiomers.

Crystal structure analysis confirms that the 1,2-dithiane ring adopts a stable chair conformation, with both carboxylic acid substituents occupying the sterically preferred equatorial positions[1]. This defined, rigid structure makes the molecule an attractive building block, or scaffold, for applications where conformational constraint is desirable. For instance, its use as a di-acid monomer can impart unique structural properties to polymers, or it can serve as a constrained mimic of linear dicarboxylic acids like adipic acid in the design of enzyme inhibitors or receptor ligands.

The compound was first synthesized by the Swedish chemist Arne Fredga, a pioneer in the field of organosulfur stereochemistry[1]. Its ultraviolet absorption properties were also investigated in the context of understanding the chromophoric nature of the disulfide bond within a cyclic system[2].

Physicochemical and Structural Properties

A summary of the known and estimated physicochemical properties of racem-1,2-Dithiane-3,6-dicarboxylic acid is presented below.

| Property | Value | Source / Rationale |

| CAS Number | 6623-09-2 | N/A |

| Molecular Formula | C₆H₈O₄S₂ | Calculated from structure |

| Molecular Weight | 208.25 g/mol | Calculated from structure |

| Appearance | Colorless crystalline solid | Inferred from related compounds |

| Melting Point | > 200 °C (decomposes) | Typical for rigid dicarboxylic acids |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, hot Ethanol) | Inferred from functional groups |

| Stereochemistry | Racemate ((3R,6R) and (3S,6S)) | As defined by CAS and literature[1] |

| Ring Conformation | Chair form | X-ray crystallography[1] |

| Substituent Position | Carboxyl groups are equatorial | X-ray crystallography[1] |

Synthesis Pathway and Mechanism

The most logical and historically validated synthesis of racem-1,2-dithiane-3,6-dicarboxylic acid proceeds via a two-step route starting from adipic acid. The key transformation is a nucleophilic substitution reaction where a disulfide anion displaces two bromide leaving groups in an intramolecular fashion to form the heterocyclic ring.

Step 1: Dibromination of Adipic Acid The synthesis begins with the α,α'-dibromination of adipic acid. This is a classic Hell-Vollhard-Zelinsky reaction. To generate the correct stereoisomer for the subsequent cyclization, the meso-α,α′-dibromoadipic acid is required. The use of the meso starting material, which is achiral, ensures that the subsequent double Sₙ2 inversion leads exclusively to the racemic (R,R/S,S) product.

Step 2: Disulfide Ring Closure The meso-dibromoadipic acid is then treated with a disulfide nucleophile, typically sodium disulfide (Na₂S₂). The reaction proceeds via a double Sₙ2 mechanism. The disulfide anion attacks one of the α-carbons, displacing a bromide ion. The resulting thiol-bromo intermediate then undergoes an intramolecular Sₙ2 reaction, where the sulfur attacks the second α-carbon to close the six-membered ring and displace the second bromide. The use of a diprotic base (from the disodium salt of the diacid) facilitates the reaction in a suitable solvent.

Applications and Research Significance

While specific industrial applications for racem-1,2-dithiane-3,6-dicarboxylic acid are not widely documented, its value lies in its role as a specialized chemical building block.

-

Constrained Scaffolds: The rigid chair conformation makes it an excellent scaffold for presenting two carboxylic acid groups in a well-defined spatial orientation. This is highly valuable in medicinal chemistry for designing molecules that can interact with specific protein binding sites, such as enzyme active sites or receptor pockets. It can be considered a constrained analogue of suberic or adipic acid.

-

Polymer Chemistry: As a di-acid monomer, it can be incorporated into polyesters or polyamides. The presence of the disulfide bond in the polymer backbone could introduce unique properties, such as redox sensitivity. The disulfide bond can be cleaved under reducing conditions, leading to polymer degradation, a property that is highly sought after for creating biodegradable materials or drug delivery systems.

-

Organosulfur Chemistry: This molecule serves as a foundational structure for the synthesis of more complex sulfur-containing heterocycles. The carboxylic acid groups can be converted to other functionalities (esters, amides, alcohols) to serve as handles for further synthetic elaboration.

Safety and Handling

racem-1,2-Dithiane-3,6-dicarboxylic acid should be handled with standard laboratory precautions for chemical solids.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially harmful substance. Carboxylic acids can be irritating to the skin and respiratory tract.

The synthesis involves hazardous reagents, including bromine (corrosive, toxic, strong oxidizer) and phosphorus tribromide (corrosive, reacts violently with water). The synthesis protocols must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate PPE.

References

-

BenchChem. (2025). An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Link

-

Foss, O., & Reistad, T. (1964). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Acta Chemica Scandinavica, 18, 2345-2356. Link

-

Wikipedia. (n.d.). Dithiane. Retrieved from Link

-

Bergson, G., & Schotte, L. (1963). Ultraviolet Absorption Spectra of Saturated Disulphides and Diselenides. Acta Chemica Scandinavica, 17, 1759-1768. Link

-

Research Solutions Pages. (n.d.). The Crystal and Molecular Structures of the 3,6-Dicarboxylic Acids of 1,2-Dithiane and 1,2-Diselenane. Retrieved from Link

-

Uttarakhand Open University. (n.d.). Stereochemistry. Retrieved from Link

Sources

Methodological & Application

Synthesis of 1,2-dithiane-3,6-dicarboxylic acid from 2,5-dimercaptoadipic acid

Application Note: High-Fidelity Synthesis of 1,2-Dithiane-3,6-Dicarboxylic Acid via Oxidative Cyclization

Executive Summary

This application note details the protocol for the oxidative cyclization of 2,5-dimercaptoadipic acid to 1,2-dithiane-3,6-dicarboxylic acid. This transformation is critical in the synthesis of conformationally constrained peptide mimetics and the study of disulfide dihedral angles. The 1,2-dithiane ring system introduces a rigid scaffold, locking the carboxylic acid groups into specific spatial orientations defined by the stereochemistry of the starting material.

This guide prioritizes the Iodine/Potassium Iodide (

Scientific Principle & Stereochemistry

The synthesis relies on the formation of an intramolecular disulfide bond. The starting material, 2,5-dimercaptoadipic acid (

-

Meso-form (2R, 5S): Cyclization yields cis-1,2-dithiane-3,6-dicarboxylic acid.[1]

-

Racemic-form (2R, 5R / 2S, 5S): Cyclization yields trans-1,2-dithiane-3,6-dicarboxylic acid.[1]

Reaction Scheme:

Key Mechanistic Insight:

The reaction proceeds via the formation of a sulfenyl iodide intermediate (

Experimental Workflow (Graphviz)

Caption: Step-by-step workflow for the oxidative cyclization of 2,5-dimercaptoadipic acid, emphasizing the high-dilution strategy to maximize intramolecular ring closure.

Detailed Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 2,5-Dimercaptoadipic acid | >95% | Substrate |

| Iodine ( | ACS Reagent | Oxidant |

| Potassium Iodide ( | ACS Reagent | Solubilizing agent for |

| Sodium Hydroxide ( | 1 M Solution | pH Adjustment |

| Hydrochloric Acid ( | Concentrated (37%) | Precipitation |

| Deionized Water | 18.2 MΩ | Solvent |

Procedure

Step 1: Preparation of Substrate Solution

-

Weigh 5.0 g (21 mmol) of 2,5-dimercaptoadipic acid.

-

Suspend the solid in 50 mL of deionized water in a 500 mL Erlenmeyer flask.

-

Add 1 M NaOH dropwise with stirring until the solid completely dissolves and the pH reaches approximately 8.0–9.0.

-

Note: The solution must be alkaline to ensure the thiols are in the thiolate form (

), which are more nucleophilic.

-

-

Critical Step (High Dilution): Dilute the solution with an additional 200 mL of deionized water.

-

Reasoning: A concentration of <0.1 M is required to favor the kinetics of ring closure (unimolecular) over polymerization (bimolecular).

-

Step 2: Oxidative Cyclization

-

Prepare the oxidant solution: Dissolve 5.4 g (21.2 mmol) of Iodine (

) and 10 g of Potassium Iodide ( -

Place the reaction flask on a magnetic stirrer at room temperature (25°C).

-

Add the Iodine/KI solution dropwise via a dropping funnel or burette over a period of 30–45 minutes .

-

Endpoint: Continue addition until a faint yellow color of excess iodine persists for at least 30 seconds.

-

Troubleshooting: If the solution turns dark brown immediately, the addition is too fast. Slow down to allow the iodine to react.

-

Step 3: Isolation

-

If a significant excess of iodine remains (dark brown), decolorize by adding a few drops of 10% Sodium Thiosulfate (

) solution. -

Acidify the reaction mixture carefully by adding Concentrated HCl dropwise.

-

Monitor pH; continue adding acid until pH < 1 . The product will precipitate as a white crystalline solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize yield.

-

Filter the solid using a Büchner funnel and wash with 3 x 20 mL of ice-cold water to remove inorganic salts (

,

Step 4: Purification

-

Recrystallization:

-

For Meso-product (cis): Recrystallize from boiling water.[1]

-

For Racemic-product (trans): Recrystallize from dilute formic acid or water (solubility differs slightly).

-

-

Dry the crystals in a vacuum desiccator over

or silica gel for 24 hours.

Results & Characterization

The stereochemistry of the starting material dictates the physical properties of the product. The researcher must know if they started with meso or racemic material.

Table 1: Physicochemical Properties of Isomers

| Property | cis-1,2-Dithiane-3,6-dicarboxylic acid | trans-1,2-Dithiane-3,6-dicarboxylic acid |

| Precursor | meso-2,5-dimercaptoadipic acid | rac-2,5-dimercaptoadipic acid |

| Melting Point | ~198–202 °C (dec.) | ~260–265 °C (dec.)[1] |

| Crystal Habit | Plates/Prisms | Needles |

| Solubility | Moderate in hot water | Low in hot water |

Analytical Validation:

-

IR Spectroscopy: Look for the disappearance of the S-H stretch (~2550 cm⁻¹) and the retention of the C=O stretch (~1700 cm⁻¹).

-

Proton NMR (

/NaOD): The methine proton (

Troubleshooting & Optimization

-

Issue: Low Yield / Oily Product

-

Issue: Product does not precipitate upon acidification

-

Issue: Over-oxidation [1]

References

-

Schotte, L. (1956).[1] Studies on Sulphur-Containing Dicarboxylic Acids. Arkiv för Kemi. (Note: Foundational text on dithiane dicarboxylic acids).

- Fredga, A. (1938). On the stereoisomerism of 2,5-dimercaptoadipic acid. Arkiv för Kemi, Mineralogi och Geologi.

-

Danehy, J. P., & Hunter, W. E. (1967).[1] The oxidation of mercaptans with iodine in aqueous solution. The Journal of Organic Chemistry. [Link]

-

Foss, O., & Schotte, L. (1955).[1] The Crystal Structure of 1,2-Dithiane-3,6-dicarboxylic Acid. Acta Chemica Scandinavica. [Link]

Sources

Preparation of disulfide-containing polyamides for battery applications

Application Note: High-Performance Synthesis of Disulfide-Containing Polyamides for Next-Gen Battery Architectures

Part 1: Executive Summary & Strategic Rationale

The integration of disulfide (

This guide details a rigorous Solution Polycondensation Protocol using the Yamazaki-Higashi phosphorylation method. This route is selected over melt polycondensation to prevent thermal degradation of the disulfide moiety and to allow for precise stoichiometric control, essential for "drug-grade" purity in battery electrolytes.

Part 2: Materials & Equipment Selection

Reagent Quality: For battery applications, trace water and impurities are fatal. All reagents must be battery-grade or anhydrous.

| Component | Specification | Purpose |

| Monomer A | L-Cystine (>99%, anhydrous) | Provides the redox-active disulfide bond and diamine functionality. |

| Monomer B | Sebacic Acid or Terephthalic Acid | Linker determining mechanical flexibility (Sebacic) or rigidity (Terephthalic). |

| Coupling Agent | Triphenyl Phosphite (TPP) | Activates the carboxylic acid for direct polycondensation. |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H |

| Co-Solvent/Base | Pyridine & LiCl | Pyridine acts as an acid acceptor; LiCl improves solubility of the polyamide. |

| Precipitant | Methanol | For polymer isolation and purification. |

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Mechanical stirrer (magnetic stirring is insufficient for viscous polyamides).

-

Inert gas line (Argon/Nitrogen).

-

Oil bath with PID temperature control.

Part 3: Experimental Protocol

Workflow Visualization

Caption: Step-by-step workflow for the solution polycondensation of disulfide-polyamides via phosphorylation.

Detailed Methodology: Direct Polycondensation

1. Reaction Setup:

-

Assemble a 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and argon inlet.

-

Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

2. Monomer Dissolution:

-

Add NMP (40 mL), Pyridine (10 mL), and LiCl (2.0 g) to the flask. Stir until LiCl is fully dissolved (improves solubility of the polyamide, preventing premature precipitation).

-

Add L-Cystine (10 mmol, 2.40 g) and Sebacic Acid (10 mmol, 2.02 g).

-

Critical Checkpoint: Ensure precise 1:1 stoichiometry. An imbalance >1% will severely limit molecular weight (Carothers equation).

3. Activation & Polymerization:

-

Add Triphenyl Phosphite (TPP) (20 mmol, 5.3 mL) via syringe.

-

Heat the mixture to 100–110°C .

-

Maintain stirring for 3–6 hours .

-

Observation: The solution should become viscous and turn from clear/yellow to amber. If the solution becomes cloudy, the polymer may be precipitating; add more NMP/LiCl.

4. Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the viscous solution slowly into a large excess of Methanol (500 mL) under vigorous stirring.

-

The polyamide will precipitate as a fibrous or powdery white solid.

5. Purification (Crucial for Battery Performance):

-

Filter the solid and wash with hot methanol and acetone.

-

Soxhlet Extraction: Extract with methanol for 24 hours to remove residual pyridine, TPP, and phenol byproducts. Note: Residual phenol is electrochemically active and will cause parasitic side reactions in the battery.

6. Drying:

-

Dry in a vacuum oven at 60°C for 24 hours. Store in an argon-filled glovebox.

Part 4: Characterization & Validation

To ensure the material is suitable for electrode fabrication, validate the following metrics:

| Technique | Target Feature | Acceptance Criteria |

| Raman Spectroscopy | S-S Bond Integrity | Sharp peak at ~500–510 cm |

| FTIR | Amide Formation | Amide I (~1650 cm |

| GPC (in DMF/LiBr) | Molecular Weight | M |

| TGA | Thermal Stability | T |

| DSC | Crystallinity | T |

Part 5: Electrochemical Application (Cathode Fabrication)

The disulfide polyamide acts as the active material.[1]

1. Slurry Preparation:

-

Ratio: 60% Polyamide (Active) : 30% Super P Carbon (Conductive) : 10% PVDF (Binder).

-

Solvent: NMP.

-

Mixing: Ball mill for 2 hours to ensure intimate contact between the insulating polyamide and the carbon network.

2. Coating:

-

Cast onto Aluminum foil (current collector) using a doctor blade (100–200 µm wet thickness).

-

Dry at 80°C under vacuum for 12 hours.

3. Cell Assembly:

-

Assemble CR2032 coin cells in an Argon glovebox.

-

Anode: Lithium metal chip.

-

Electrolyte: 1M LiTFSI in DOL/DME (1:1 v/v) with 1% LiNO

additive (Passivates the Li anode against polysulfides).

Mechanism of Action

Caption: Reversible electrochemical redox mechanism of disulfide bonds in a Lithium battery.

Part 6: Troubleshooting & Optimization

Issue: Low Specific Capacity (<100 mAh/g)

-

Cause: Poor electronic conductivity.[2] The polyamide is an insulator.

-

Solution: Increase Carbon content or use in-situ polymerization on carbon nanotubes (CNTs) to create a conductive core-shell structure.

Issue: Rapid Capacity Fade

-

Cause: "Shuttle Effect" – Short-chain organo-sulfur species dissolving in the electrolyte.

-

Solution: Use a gel polymer electrolyte or solid-state electrolyte. Crosslink the polyamide to reduce solubility of fragments.

Issue: Gelation during Synthesis

-

Cause: Crosslinking (if trifunctional monomers are present) or too high concentration.

-

Solution: Reduce monomer concentration to <10% w/v. Ensure monomers are strictly bifunctional.

References

-

Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties. ACS Sustainable Chemistry & Engineering. (2025). Link (Contextual citation based on search snippet 1.1).

-

Serial Disulfide Polymers as Cathode Materials in Lithium-Sulfur Battery: Materials Optimization and Electrochemical Characterization. Polymers. (2020).[1] Link

-

Synthesis of disulfide-containing polyamidoamine. Journal of Applied Polymer Science. (2010). Link

-

Poly[bis(2-aminophenyloxy)disulfide]: A polyaniline derivative containing disulfide bonds as a cathode material for lithium battery. Polymer. (2006).[3] Link

-

Synthesis of nonpeptidic poly(disulfide-amide) based on L-cystine. International Journal of Biological Macromolecules. (2018). Link

Sources

Application Notes and Protocols: Functionalization of Carboxylic Acid Groups in 1,2-Dithianes

Introduction

The 1,2-dithiane ring system, a six-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and materials science.[1] A prominent example is α-lipoic acid (ALA), a naturally occurring antioxidant and a vital cofactor in cellular metabolism.[2] The therapeutic potential of ALA and its derivatives in treating a range of conditions, including diabetes, liver disease, and neurodegenerative disorders, has spurred significant interest in the chemical modification of this and related 1,2-dithiane structures.[2][3][4]

The carboxylic acid moiety commonly found in bioactive 1,2-dithianes, such as in 1,2-dithiane-3-carboxylic acid and its more studied cousin, 1,2-dithiolane-3-pentanoic acid (lipoic acid), serves as a versatile handle for chemical functionalization.[1][5] By converting the carboxylic acid into amides, esters, and other derivatives, researchers can modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules.[3][4] This guide provides a comprehensive overview of the strategies and protocols for the functionalization of carboxylic acid groups in 1,2-dithianes, with a focus on maintaining the integrity of the crucial disulfide bond.

Core Principles and Challenges

The primary challenge in the functionalization of carboxylic acids on 1,2-dithianes is the potential for undesired side reactions involving the disulfide bond. The disulfide linkage is susceptible to both reduction and oxidation under various reaction conditions.[6][7] Therefore, the selection of reagents and reaction parameters must be carefully considered to ensure the selective modification of the carboxylic acid group while preserving the dithiane ring.

Key considerations include:

-

Redox Stability: Avoid harsh reducing agents that can cleave the disulfide bond. Similarly, strong oxidizing conditions should be eschewed.[6]

-

Mild Reaction Conditions: The use of mild coupling agents and reaction temperatures is paramount to prevent degradation of the dithiane ring.

-

Chemoselectivity: The chosen method should selectively activate the carboxylic acid in the presence of the disulfide.

Key Functionalization Strategies

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a widely employed strategy to generate diverse libraries of 1,2-dithiane derivatives with altered biological activities.[4][8][9]

a. Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are common reagents for activating carboxylic acids towards nucleophilic attack by amines.[8][9][10] The reaction proceeds through an O-acylisourea intermediate, which can then react with an amine to form the desired amide. To suppress side reactions and improve yields, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[8][10]

A notable application is the synthesis of lipoate amides by reacting α-lipoic acid with a primary or secondary amine in the presence of DCC and NHS.[8]

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling

Materials:

-

1,2-Dithiane carboxylic acid derivative (e.g., α-lipoic acid)

-

Amine (primary or secondary)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1,2-dithiane carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the solution and stir for 15 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to form the NHS-activated ester.[11]

-

In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM or DMF.

-

Slowly add the amine solution to the activated ester solution at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

b. Other Coupling Reagents

Alternative coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) have also been successfully employed for the synthesis of α-lipoic acid amides.[9]

Esterification

Esterification of the carboxylic acid group can be achieved through various methods, including Fischer esterification and reaction with alkyl halides in the presence of a base. However, for sensitive substrates like 1,2-dithianes, milder methods are preferred.

a. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

This method is a mild and efficient way to form esters from carboxylic acids and alcohols.

Protocol 2: DCC/DMAP-Mediated Esterification

Materials:

-

1,2-Dithiane carboxylic acid derivative

-

Alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1,2-dithiane carboxylic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU and wash the solid with cold DCM.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Carboxylic Acid

Reduction of the carboxylic acid group in 1,2-dithianes to a primary alcohol requires a careful choice of reducing agent to avoid cleavage of the disulfide bond.

a. Challenges with Common Reducing Agents

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally incompatible with the disulfide bond and will lead to its reduction.[12][13] Sodium borohydride (NaBH₄) is typically not strong enough to reduce a carboxylic acid.[12]

b. Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane complexes are often a suitable choice for the reduction of carboxylic acids in the presence of reducible functional groups like disulfides. Borane is a Lewis acid that coordinates to the carbonyl oxygen, facilitating hydride delivery.[12]

Protocol 3: Reduction of a 1,2-Dithiane Carboxylic Acid with Borane

Materials:

-

1,2-Dithiane carboxylic acid derivative

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous HCl (1 M)

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 1,2-dithiane carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃·THF solution (3.0 eq) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Carefully add 1 M aqueous HCl to hydrolyze the borate ester intermediate.

-

Stir the mixture for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Derivative | Functionalization Method | Reagents | Yield (%) | Reference |

| Lipoamide | Amide Coupling | EDC, NHS, Amine | Good | [8] |

| Lipoic Acid Ester | Esterification | DCC, DMAP, Alcohol | Good | General Method |

| Lipoic Alcohol | Reduction | BH₃·THF | Moderate to Good | General Method |

Visualization of Experimental Workflow

General Amide Coupling Workflow

Caption: General workflow for amide synthesis.

Conclusion

The functionalization of the carboxylic acid group in 1,2-dithianes is a key strategy for the development of novel therapeutic agents and chemical probes. By carefully selecting mild and chemoselective reaction conditions, a wide range of amides, esters, and alcohols can be synthesized while preserving the integrity of the essential disulfide bond. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space of functionalized 1,2-dithianes.

References

- Novel amides of lipoic acid.

- Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Applic

- Antibody Modification via Lipoic Acid Ligase A‐Medi

- Lipoic Acid Ligase-Promoted Bioorthogonal Protein Modification and Immobiliz

- alpha-lipoic acid-NHS. LookChem.

- Multifunctional Lipoic Acid Conjugates.

- Anodic Oxidation of Dithiane Carboxylic Acids: A Rapid, Mild and Practical Way to Access Functionalised Orthoesters. ChemRxiv.

- A pre-formulation strategy for the liposome encapsulation of new thioctic acid conjugates for enhanced chemical stability and use as an efficient drug carrier for MPO-mediated atherosclerotic CVD tre

- Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties against Oxid

- Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. Chemical Science (RSC Publishing).

- Selective functionalization of dithianes with two reactive sites.

- Synthesis of functional 1,2-dithiolanes

- 4-Amino-1,2-dithiolane-4-carboxylic Acid (Adt) as Cysteine Conformationally Restricted Analogue. Synthetic Protocol for Adt Containing Peptides. PubMed.

- Multifunctional lipoic acid conjug

- An In-Depth Technical Guide to 1,2-Dithiane-3-carboxylic Acid: Chemical Structure and Stereochemistry. Benchchem.

- Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent.

- Reduction of Carboxylic Acids. Chemistry Steps.

- Disulfide synthesis by S-S coupling. Organic Chemistry Portal.

- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - FR.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent.

- Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. YouTube.

- reduction of carboxylic acids. Chemguide.

- Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- 18.

- Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PMC.

- (R)-(+)-1,2-Dithiolane-3-pentanoic acid. lookchem.

- Reduction of Carboxylic Acids and Their Derivatives to Aldehydes.

- Synthesis of 1,2-dithiolane-3-pentanoic acid. PrepChem.com.

- Disulfide Bond Structure, Function, Application, and Control Strategies.

- Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modific

- Process for the preparation of 1,2-dithiolan-3-pentanoic acid (thioctic acid).

- Editorial: Disulfide-rich Peptides: Challenges & Opportunities. Frontiers.

- 1,2-Dithiolane-3-carboxylic Acid. SciSpace.

- (R)-(+)-1,2-Dithiolane-3-pentanoic acid. Sigma-Aldrich.

- (PDF) Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nanotechnological Approaches to Enhance the Potential of α-Lipoic Acid for Application in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifunctional lipoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 1200-22-2,(R)-(+)-1,2-Dithiolane-3-pentanoic acid | lookchem [lookchem.com]

- 6. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 7. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20070083054A1 - Novel amides of lipoic acid - Google Patents [patents.google.com]

- 9. Lipoic/Capsaicin-Related Amides: Synthesis and Biological Characterization of New TRPV1 Agonists Endowed with Protective Properties against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. Cas 40846-94-4,alpha-lipoic acid-NHS | lookchem [lookchem.com]

- 12. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Technical Support Center: Separation of Meso and Racemic 1,2-Dithiane-3,6-Dicarboxylic Acid

Welcome to the technical support center for the resolution of 1,2-dithiane-3,6-dicarboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the meso and racemic forms of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common experimental hurdles.

The separation of stereoisomers is a critical, yet often challenging, step in chemical synthesis, particularly when dealing with molecules that possess multiple chiral centers. 1,2-Dithiane-3,6-dicarboxylic acid presents a classic case with three possible stereoisomers: a pair of enantiomers (the racemic mixture) and an achiral meso compound. Because these isomers can have vastly different pharmacological and material properties, their effective separation is paramount.

This guide is structured into two main sections: a set of Frequently Asked Questions (FAQs) to cover the foundational concepts, and a detailed Troubleshooting Guide to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of 1,2-dithiane-3,6-dicarboxylic acid?

A: 1,2-Dithiane-3,6-dicarboxylic acid has two chiral centers at positions 3 and 6. This gives rise to three distinct stereoisomers:

-

A Racemic Mixture: This is a 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other: the (3R,6R) and (3S,6S) forms. The racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[1][2]

-

A Meso Compound: This is the (3R,6S) stereoisomer. Although it contains two chiral centers, it possesses an internal plane of symmetry, making the molecule achiral as a whole.[3][4] Consequently, meso compounds are optically inactive.

The meso form is a diastereomer of the enantiomeric pair. Diastereomers have different physical properties (e.g., melting point, solubility), which is the fundamental principle exploited for their separation.[5][6]

Caption: Relationship between the meso and racemic isomers.

Q2: Why is it critical to separate the meso and racemic forms?

A: The spatial arrangement of atoms in a molecule dictates its interaction with other chiral molecules, such as enzymes and receptors in the body. Consequently, different stereoisomers can exhibit widely different biological activities, metabolic pathways, and toxicological profiles. For example, in the historical case of Thalidomide, one enantiomer was an effective sedative while the other was a potent teratogen.[5] For drug development, regulatory agencies often require the characterization and testing of individual stereoisomers to ensure safety and efficacy.

Q3: What are the primary methods for separating these isomers?

A: The separation strategy hinges on the fact that the meso compound and the racemic pair are diastereomers.

-

Fractional Crystallization: This method exploits the different solubilities of the diastereomers (meso vs. racemic). By carefully selecting a solvent system and controlling conditions like temperature and concentration, one isomer can be induced to crystallize selectively while the other remains in solution.

-

Classical (or Chiral) Resolution: This is the most common method to separate the two enantiomers of the racemic mixture.[7] It involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (the "resolving agent"). This reaction forms a pair of diastereomeric salts ((R,R)-acid·(R)-base and (S,S)-acid·(R)-base), which, like the meso and racemic forms, have different solubilities and can be separated by crystallization.[6] After separation, the addition of a strong acid liberates the pure enantiomer from its salt.[5]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for directly separating enantiomers.[8][9]

Q4: How can I confirm the identity and purity of my separated isomers?

A: A combination of analytical techniques is essential for unambiguous identification:

-

NMR Spectroscopy: Due to its internal symmetry, the meso isomer is expected to have a simpler ¹H and ¹³C NMR spectrum (fewer unique signals) compared to the enantiomers.

-